三ヨウ化スカンジウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Scandium triiodide, also known as scandium iodide, is an inorganic compound with the chemical formula ScI₃. It is classified as a lanthanide iodide and appears as a yellowish powder. This compound is primarily used in metal halide lamps due to its ability to maximize ultraviolet emission and prolong bulb life .

科学的研究の応用

Scandium triiodide has several scientific research applications, including:

Chemistry: Used in the synthesis of other scandium compounds and as a catalyst in organic reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent.

Medicine: Explored for its potential in radiotherapy and diagnostic imaging.

Industry: Widely used in metal halide lamps, which are employed in various lighting applications due to their high efficiency and long lifespan .

作用機序

Target of Action

Scandium triiodide, also known as scandium iodide, is an inorganic compound with the formula ScI3 . It is primarily used in metal halide lamps, where it works together with similar compounds, such as caesium iodide . The primary targets of scandium triiodide are these lamps, where it helps to maximize the emission of UV light and prolong bulb life .

Mode of Action

Scandium triiodide interacts with its targets (metal halide lamps) by contributing to the emission of UV light . It does this by tuning the maximized UV emission to a range that can initiate photopolymerizations . This interaction results in a prolonged bulb life and enhanced UV light emission .

Biochemical Pathways

For instance, the UV light emitted by these lamps can be used to initiate photopolymerizations .

Pharmacokinetics

It’s worth noting that the compound can be produced through the direct reaction of the elements, or less effectively, by dehydrating sci3(h2o)6 .

Result of Action

The primary result of scandium triiodide’s action is the enhanced emission of UV light from metal halide lamps . This increased UV emission can be tuned to a range that can initiate photopolymerizations , which can be useful in various industrial and scientific applications.

生化学分析

Biochemical Properties

The biochemical effects of Scandium, the key element in Scandium triiodide, have been compared with those of other elements. It has been observed that Scandium can mimic and interfere with the metabolism of calcium, magnesium, and other essential elements

Cellular Effects

Scandium, the primary element in Scandium triiodide, has been found to have several biochemical effects on cells. It is not an essential element for organisms, but it is detectable in a wide variety of tissues in many species, including humans . Scandium has been recognized for its ability to replace toxic heavy metals in technological applications . It is not entirely free of toxicity. The mechanisms of Scandium toxicity may include substitution for essential metals, enzyme inhibition, elemental dyshomeostasis, and other indirect effects .

Molecular Mechanism

Scandium triiodide adopts a structure similar to that of iron trichloride (FeCl3), crystallizing into a rhombohedral lattice . Scandium has a coordination number of 6, while iodine has a coordination number of 3 and is trigonal pyramidal .

Dosage Effects in Animal Models

The effects of Scandium, the primary element in Scandium triiodide, have been studied in animal models. For instance, the LD50 doses for ScCl3 at 24 hours post-exposure are 440 and 24 mg/kg, respectively, via intraperitoneal and intravenous injection

Metabolic Pathways

Scandium, the primary element in Scandium triiodide, has been found to interfere with the metabolism of calcium, magnesium, and other essential elements

準備方法

Synthetic Routes and Reaction Conditions: The purest form of scandium triiodide is obtained through the direct reaction of scandium metal with iodine: [ 2 \text{Sc} + 3 \text{I}_2 \rightarrow 2 \text{ScI}_3 ] Alternatively, anhydrous scandium triiodide can be produced by dehydrating hydrated scandium triiodide (ScI₃·6H₂O) .

Industrial Production Methods: Industrial production of scandium triiodide typically involves the direct reaction method due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure the purity of the final product .

化学反応の分析

Types of Reactions: Scandium triiodide undergoes various types of chemical reactions, including:

Oxidation: Scandium triiodide can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: Scandium triiodide can participate in substitution reactions where iodine atoms are replaced by other halogens or ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.

Reduction: Reducing agents like hydrogen gas or metals such as zinc can be employed.

Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed:

Oxidation: Higher oxidation state scandium compounds.

Reduction: Lower oxidation state scandium compounds.

Substitution: Mixed halide compounds of scandium.

類似化合物との比較

- Scandium fluoride (ScF₃)

- Scandium chloride (ScCl₃)

- Scandium bromide (ScBr₃)

- Yttrium triiodide (YI₃)

- Lutetium triiodide (LuI₃)

Comparison: Scandium triiodide is unique among these compounds due to its specific use in metal halide lamps. While other scandium halides like scandium fluoride, scandium chloride, and scandium bromide have their own applications, scandium triiodide’s ability to maximize ultraviolet emission and prolong bulb life makes it particularly valuable in lighting technology .

特性

CAS番号 |

14474-33-0 |

|---|---|

分子式 |

I3Sc |

分子量 |

425.6693 g/mol |

IUPAC名 |

triiodoscandium |

InChI |

InChI=1S/3HI.Sc/h3*1H;/q;;;+3/p-3 |

InChIキー |

HUIHCQPFSRNMNM-UHFFFAOYSA-K |

SMILES |

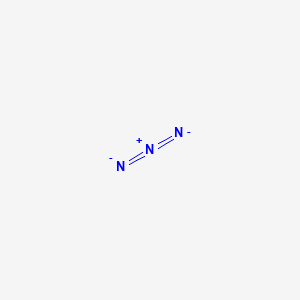

[Sc+3].[I-].[I-].[I-] |

正規SMILES |

[Sc](I)(I)I |

| 42096-67-3 14474-33-0 |

|

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)